molecular formula C11H8F3NS B500988 4-(Methylthio)-7-(trifluoromethyl)quinoline CAS No. 220072-35-5

4-(Methylthio)-7-(trifluoromethyl)quinoline

Cat. No.: B500988
CAS No.: 220072-35-5
M. Wt: 243.25g/mol
InChI Key: VBCCZTHIYQCMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylthio)-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H8F3NS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a methylsulfanyl group and a trifluoromethyl group on the quinoline ring makes this compound unique and of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-7-(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinoline ring can be reduced under certain conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(Methylthio)-7-(trifluoromethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)-7-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, compounds with similar structures have been shown to inhibit certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a methylsulfanyl and a trifluoromethyl group on the quinoline ring makes 4-(Methylthio)-7-(trifluoromethyl)quinoline unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

220072-35-5

Molecular Formula

C11H8F3NS

Molecular Weight

243.25g/mol

IUPAC Name

4-methylsulfanyl-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3NS/c1-16-10-4-5-15-9-6-7(11(12,13)14)2-3-8(9)10/h2-6H,1H3

InChI Key

VBCCZTHIYQCMFM-UHFFFAOYSA-N

SMILES

CSC1=C2C=CC(=CC2=NC=C1)C(F)(F)F

Canonical SMILES

CSC1=C2C=CC(=CC2=NC=C1)C(F)(F)F

Origin of Product

United States

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